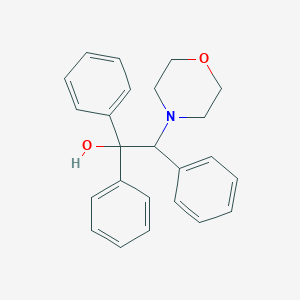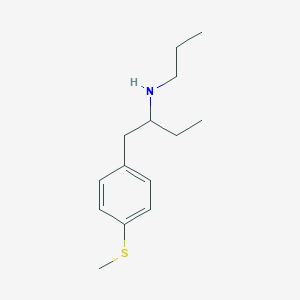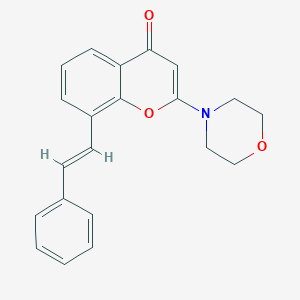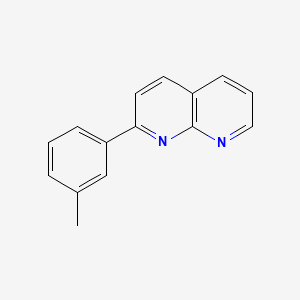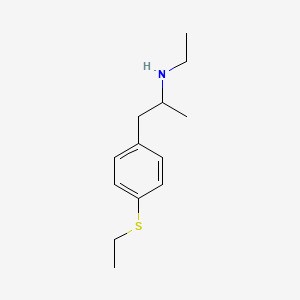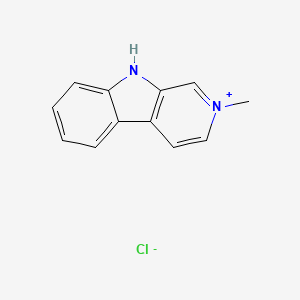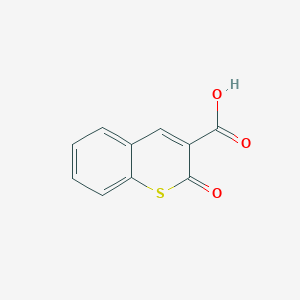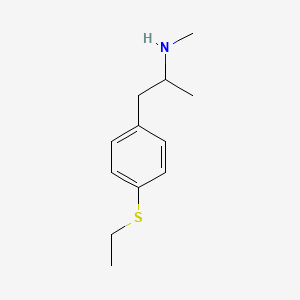
2-N-Methylamino-1-(4-ethylthiophenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Methylamino-1-(4-ethylthiophenyl)propane is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methylamino group attached to the second carbon of the propane chain and an ethylthio group attached to the fourth position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Methylamino-1-(4-ethylthiophenyl)propane typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-ethylthiophenylacetone, through the reaction of 4-ethylthiophenol with an appropriate acetylating agent.
Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. This step results in the formation of the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the process.
化学反応の分析
Types of Reactions
2-N-Methylamino-1-(4-ethylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-N-Methylamino-1-(4-ethylthiophenyl)propane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its activity against serotonin transporters.
Biological Studies: It is used in research to understand the mechanisms of action of phenethylamine derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-N-Methylamino-1-(4-ethylthiophenyl)propane involves its interaction with serotonin transporters. The compound binds to these transporters, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft. This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants . The molecular targets include the serotonin transporter protein, and the pathways involved are related to serotonin signaling and neurotransmission .
類似化合物との比較
2-N-Methylamino-1-(4-ethylthiophenyl)propane can be compared with other phenethylamine derivatives:
4-Methylthioamphetamine (MTA): Similar in structure but with a methylthio group instead of an ethylthio group.
4-Ethylthioamphetamine (ETA): Another analogue with an ethylthio group, but differing in the position of the amino group.
2-N-Methylamino-1-(4-methylthiophenyl)propane: A close analogue with a methylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthio group and methylamino substitution confer unique reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC名 |
1-(4-ethylsulfanylphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-4-14-12-7-5-11(6-8-12)9-10(2)13-3/h5-8,10,13H,4,9H2,1-3H3 |
InChIキー |
LCGABASJFJNHGF-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=C(C=C1)CC(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



